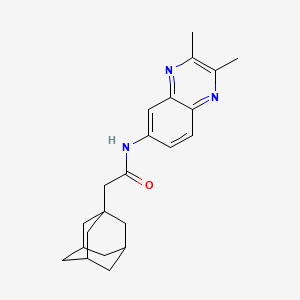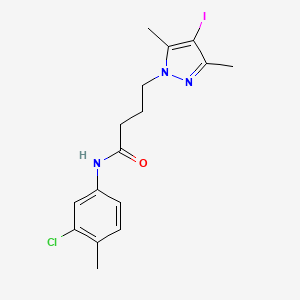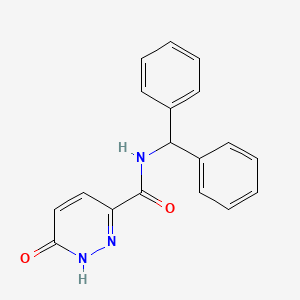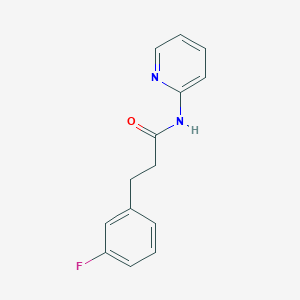
2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide typically involves the following steps:
Formation of the Adamantyl Acetate Intermediate: Adamantane is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-adamantyl acetate.
Quinoxaline Derivative Formation: 2,3-dimethylquinoxaline is synthesized by condensing o-phenylenediamine with 2,3-butanedione.
Coupling Reaction: The adamantyl acetate intermediate is then coupled with the quinoxaline derivative in the presence of a base such as sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl or quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: The adamantyl and quinoxaline moieties may participate in various chemical interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
2,3-Dimethylquinoxaline: Used in the synthesis of various pharmaceuticals.
Adamantyl Acetate: Utilized in organic synthesis as an intermediate.
Uniqueness
2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide is unique due to the combination of the adamantyl and quinoxaline moieties, which may impart distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C22H27N3O/c1-13-14(2)24-20-8-18(3-4-19(20)23-13)25-21(26)12-22-9-15-5-16(10-22)7-17(6-15)11-22/h3-4,8,15-17H,5-7,9-12H2,1-2H3,(H,25,26) |
InChI Key |
VEEFHWDHKYTYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)CC34CC5CC(C3)CC(C5)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11489146.png)

![5-(2-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11489171.png)

![2'-amino-1-ethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B11489185.png)
![1,3-Benzoxazole-5-carboxylic acid, 7-[(2-furanylcarbonyl)amino]-2-(phenylmethyl)-, methyl ester](/img/structure/B11489194.png)
![8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11489200.png)

![2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B11489217.png)
![N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11489222.png)
![3-(1,3-Benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B11489224.png)

![2-[(2-fluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B11489228.png)
![Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate](/img/structure/B11489235.png)
